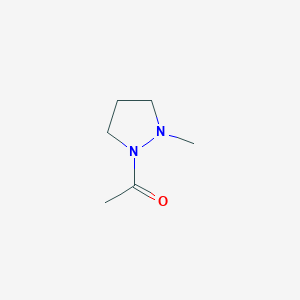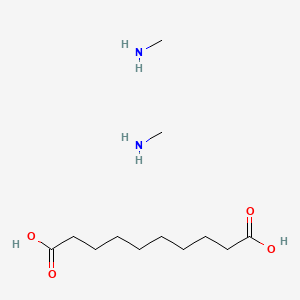
Decanedioic acid;methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Decanedioic acid can be synthesized through the oxidation of castor oil. The process involves the pyrolysis of castor oil to produce ricinoleic acid, which is then oxidized to form decanedioic acid. The reaction conditions typically involve high temperatures and the presence of an oxidizing agent.
Methanamine is synthesized through the reaction of formaldehyde and ammonia. The reaction is carried out under acidic conditions, and the product is purified through crystallization.
Industrial Production Methods
Industrial production of decanedioic acid involves the alkaline pyrolysis of castor oil, followed by purification through distillation. Methanamine is produced industrially by the reaction of formaldehyde and ammonia in the presence of an acid catalyst, followed by crystallization and drying.
Análisis De Reacciones Químicas
Types of Reactions
Decanedioic acid undergoes various chemical reactions, including:
Oxidation: Decanedioic acid can be further oxidized to produce shorter-chain dicarboxylic acids.
Reduction: Reduction of decanedioic acid can yield decanediol.
Esterification: Reaction with alcohols to form esters.
Methanamine undergoes hydrolysis in acidic conditions to produce formaldehyde and ammonia. It can also participate in condensation reactions to form hexamethylenetetramine.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, nitric acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Esterification conditions: Acid catalysts such as sulfuric acid.
Major Products
Oxidation: Shorter-chain dicarboxylic acids.
Reduction: Decanediol.
Esterification: Esters of decanedioic acid.
Aplicaciones Científicas De Investigación
Decanedioic acid and methanamine have various scientific research applications:
Chemistry: Used as intermediates in the synthesis of polymers, plasticizers, and lubricants.
Biology: Decanedioic acid is used in the study of metabolic pathways involving dicarboxylic acids.
Medicine: Methanamine is used as a urinary antiseptic to prevent urinary tract infections.
Industry: Decanedioic acid is used in the production of nylon and other synthetic fibers.
Mecanismo De Acción
Decanedioic Acid
Decanedioic acid exerts its effects through its role as a metabolic intermediate. It is involved in the β-oxidation pathway, where it is broken down to produce energy.
Methanamine
Methanamine exerts its antibacterial effects through the hydrolysis to formaldehyde in acidic conditions. Formaldehyde is a potent bactericidal agent that denatures proteins and nucleic acids, leading to bacterial cell death.
Comparación Con Compuestos Similares
Similar Compounds
Adipic acid: Another dicarboxylic acid with a shorter carbon chain.
Hexamethylenetetramine: A compound similar to methanamine, used as a urinary antiseptic.
Uniqueness
Decanedioic acid is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain dicarboxylic acids. Methanamine is unique due to its ability to hydrolyze to formaldehyde, providing potent antibacterial properties.
Propiedades
Número CAS |
827305-08-8 |
|---|---|
Fórmula molecular |
C12H28N2O4 |
Peso molecular |
264.36 g/mol |
Nombre IUPAC |
decanedioic acid;methanamine |
InChI |
InChI=1S/C10H18O4.2CH5N/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;2*1-2/h1-8H2,(H,11,12)(H,13,14);2*2H2,1H3 |
Clave InChI |
ZHFUGKXOBFKDPF-UHFFFAOYSA-N |
SMILES canónico |
CN.CN.C(CCCCC(=O)O)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




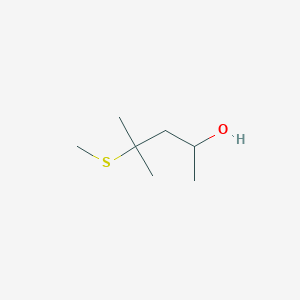
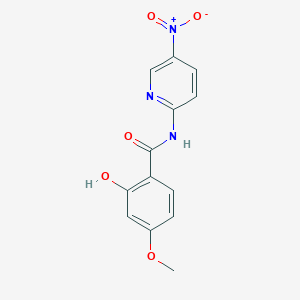
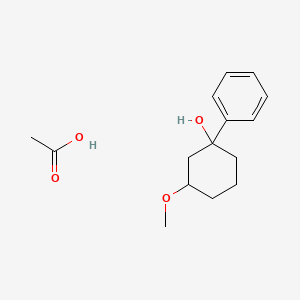
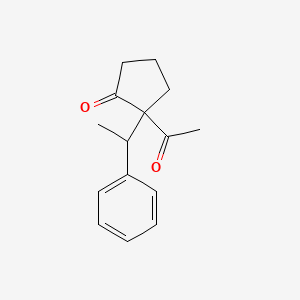
![2-Iodo-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}-1,3-thiazole](/img/structure/B14225805.png)

![[3-(2,4-Dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] acetate](/img/structure/B14225813.png)
![Benzonitrile, 3-[4-(3-fluoro-2-pyridinyl)-2-oxazolyl]-](/img/structure/B14225818.png)
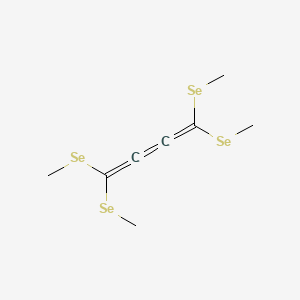

![1,3-Bis[(trifluoromethyl)sulfanyl]propan-2-ol](/img/structure/B14225833.png)
